molecular formula C10H16ClNO2 B2804763 1-(4-Amino-3-methylphenoxy)propan-2-ol;hydrochloride CAS No. 2551119-25-4

1-(4-Amino-3-methylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B2804763
CAS No.: 2551119-25-4
M. Wt: 217.69
InChI Key: SICSCLPWADWHBY-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methylphenoxy)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenoxy group attached to a propanol backbone.

Preparation Methods

The synthesis of 1-(4-Amino-3-methylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-nitro-3-methylphenol.

    Reduction: The nitro group is then reduced to an amino group, resulting in 4-amino-3-methylphenol.

    Etherification: The amino phenol is reacted with epichlorohydrin to form 1-(4-amino-3-methylphenoxy)propan-2-ol.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Amino-3-methylphenoxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: The phenoxy group can undergo substitution reactions, such as halogenation or alkylation.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

1-(4-Amino-3-methylphenoxy)propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with target molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Amino-3-methylphenoxy)propan-2-ol;hydrochloride can be compared with similar compounds, such as:

    1-(4-Amino-3-methoxyphenoxy)propan-2-ol: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and interactions.

    1-(4-Amino-2-methylphenoxy)propan-2-ol: The position of the methyl group is different, leading to variations in its chemical and biological properties.

    1-(4-Amino-3-methylphenoxy)ethanol: The propanol backbone is replaced with an ethanol backbone, which can influence its solubility and reactivity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-amino-3-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7-5-9(3-4-10(7)11)13-6-8(2)12;/h3-5,8,12H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICSCLPWADWHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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